molecular formula C20H32O2 B1242462 Icosa-7,9,11,14-tetraenoic acid

Icosa-7,9,11,14-tetraenoic acid

カタログ番号 B1242462
分子量: 304.5 g/mol
InChIキー: CDCGSBZGVNFCSW-MACDAAIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icosa-7,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 7, 9, 11 and 14.

科学的研究の応用

  • Synthesis and Biological Activity :

    • Icosa-7,9,11,14-tetraenoic acid derivatives have been synthesized for potential use as inhibitors in biological systems. For instance, Holmeide et al. (2001) synthesized marine lipid hydrocarbons starting from icosa-5,8,11,14,17-pentaenoic acid, which are significant in marine biology and chemistry (Holmeide et al., 2001).
  • Inhibition of Enzymatic Activities :

    • Cisneros et al. (2007) reported on a series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol, including compounds with this compound, to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities. These findings have implications in the development of drugs targeting these enzymes (Cisneros et al., 2007).
  • Pharmaceutical Applications :

    • This compound derivatives have been studied for their potential pharmaceutical applications. For example, Cheng et al. (2008) synthesized a tetra-deuterated derivative for use in quantitating novel biosynthetic pathways in biological studies (Cheng et al., 2008).
  • Cardiovascular Health and Metabolic Disorders :

    • Van den Hoek et al. (2019) investigated the effects of icosabutate, a structurally engineered eicosapentaenoic acid derivative, on insulin sensitivity, hepatic inflammation, lipotoxicity, and fibrosis in mice. This study highlights the potential of this compound derivatives in treating metabolic disorders and liver diseases (Van den Hoek et al., 2019).
  • Cardiovascular Risk Reduction :

    • Jia et al. (2020) reviewed the use of icosapent ethyl, a highly purified formulation of eicosapentaenoic acid, for cardiovascular risk reduction. Their study provides insights into the therapeutic potential of this compound in cardiovascular health (Jia et al., 2020).

特性

分子式

C20H32O2

分子量

304.5 g/mol

IUPAC名

(7E,9E,11E,14E)-icosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-14H,2-5,8,15-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,14-13+

InChIキー

CDCGSBZGVNFCSW-MACDAAIXSA-N

異性体SMILES

CCCCC/C=C/C/C=C/C=C/C=C/CCCCCC(=O)O

正規SMILES

CCCCCC=CCC=CC=CC=CCCCCCC(=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-7,9,11,14-tetraenoic acid
Reactant of Route 2
Icosa-7,9,11,14-tetraenoic acid
Reactant of Route 3
Icosa-7,9,11,14-tetraenoic acid
Reactant of Route 4
Icosa-7,9,11,14-tetraenoic acid
Reactant of Route 5
Icosa-7,9,11,14-tetraenoic acid
Reactant of Route 6
Icosa-7,9,11,14-tetraenoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。